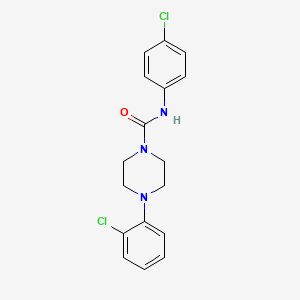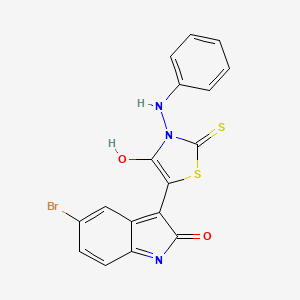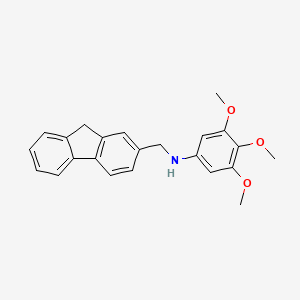![molecular formula C20H25N3O3 B3742235 N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742235.png)
N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
Descripción general
Descripción
N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as MPA, is a compound with potential applications in scientific research. MPA is a piperazine derivative and belongs to the class of compounds known as phenylpiperazines. It has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of MPA is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. It also has affinity for other neurotransmitter receptors such as the adrenergic and histamine receptors. MPA has been shown to modulate the activity of the prefrontal cortex, which is involved in cognitive and emotional processing.
Biochemical and Physiological Effects
MPA has been found to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. MPA has been found to improve cognitive function, memory, and learning in animal models. It has also been shown to reduce anxiety and depressive-like behaviors in rodents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPA is its potential therapeutic applications in a range of psychiatric and neurological disorders. It has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. Another advantage is its relatively low toxicity and good safety profile. However, one limitation is that the exact mechanism of action of MPA is not fully understood. Further research is needed to elucidate its pharmacological properties and potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on MPA. One direction is to further investigate its potential therapeutic applications in psychiatric and neurological disorders. Another direction is to elucidate its mechanism of action and pharmacological properties. This could involve studying its effects on different neurotransmitter systems and brain regions. Additionally, further research is needed to investigate the safety and toxicity of MPA, as well as its potential for drug interactions. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of MPA, including its absorption, distribution, metabolism, and excretion.
Aplicaciones Científicas De Investigación
MPA has been investigated for its potential therapeutic applications in a range of psychiatric and neurological disorders. Studies have shown that MPA exhibits antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been found to improve cognitive function and memory in rodents. MPA has been investigated as a potential treatment for schizophrenia, depression, anxiety disorders, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-8-6-17(7-9-18)23-12-10-22(11-13-23)15-20(24)21-16-4-3-5-19(14-16)26-2/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURBATDZFLXNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis(4-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B3742157.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-chlorophenoxy)acetamide](/img/structure/B3742165.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3742185.png)
![methyl 4-({3-[(2-bromobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742190.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3742197.png)
![2-{3-[4-(4-methylbenzyl)-1-piperazinyl]-3-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3742203.png)

![methyl 4-({4-oxo-3-[(phenylacetyl)amino]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3742214.png)


![N-(2,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B3742231.png)
![1-{[5-(4-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B3742243.png)
